

France's Referral on Ergot Derivatives: A Comparative Guide to Dihydroergotoxine and Nicergoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dihydroergotoxine**

Cat. No.: **B079615**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In 2012, the French National Agency for the Safety of Medicines and Health Products (ANSM) initiated a referral to the European Medicines Agency (EMA) concerning several ergot derivatives, including **dihydroergotoxine** and nicergoline.^{[1][2][3]} This referral was prompted by a national pharmacovigilance review that identified serious risks of fibrosis (the formation of excess connective tissue) and ergotism (symptoms of ergot poisoning) associated with these drugs.^{[1][2][3]} The ANSM, and subsequently the EMA's Committee for Medicinal Products for Human Use (CHMP), concluded that for certain indications, the limited evidence of efficacy for these ergot derivatives did not outweigh their potential risks.^{[1][2][3][4]} This guide provides a comparative analysis of **dihydroergotoxine** and nicergoline, summarizing their performance against alternatives, detailing relevant experimental protocols, and visualizing their signaling pathways.

Comparative Performance and Efficacy

Clinical trials have evaluated the efficacy of **dihydroergotoxine** and nicergoline in treating cognitive and neurosensorial impairments in the elderly. The primary endpoints in these studies often include changes in scores on the Sandoz Clinical Assessment Geriatric (SCAG) scale and the Mini-Mental State Examination (MMSE), as well as global clinical impressions.

Dihydroergotoxine (Codergocrine Mesylate)

Dihydroergotoxine, a mixture of three hydrogenated ergot alkaloids, has been studied for its potential to alleviate symptoms of dementia and age-related cognitive decline. However, the CHMP's review of the available data highlighted inconsistencies across studies, with some failing to demonstrate a significant effect compared to placebo.^{[2][4]} In the studies that did show an effect, it was often limited to certain items on the assessment scales, and long-term data did not consistently favor **dihydroergotoxine**.^{[2][4]}

Clinical Trial Outcome	Dihydroergotoxine Performance	Placebo Performance	Notes
Global Improvement Rating (Odds Ratio)	3.78 (95% CI: 2.72 to 5.27)	-	Favors dihydroergotoxine in a meta-analysis of 12 trials. ^[4]
Comprehensive Rating Scales (Weighted Mean Difference)	0.96 (95% CI: 0.54 to 1.37)	-	Favors dihydroergotoxine in a meta-analysis of 9 trials. ^[4]
SCAG Total Score Change	Statistically significant improvement in some studies	Less improvement than active drug	Results were not consistent across all studies reviewed by the CHMP. ^{[2][4]}

Nicergoline

Nicergoline has also been extensively studied for the treatment of cognitive and behavioral disorders in the elderly. A meta-analysis of several studies showed a statistically significant improvement in patients treated with nicergoline compared to placebo.

Clinical Trial Outcome	Nicergoline Performance	Placebo Performance	Notes
SCAG Total Score Change (at 6 months)	Mean difference of -9.8 (95% CI: -11.8 to -7.8)	-	A lower score indicates improvement. [5]
Percentage of Patients with ≥ 2 point improvement on SCAG items (at 6 months)	13.5% (bothersome) to 30.2% (disorientation)	4.1% (self-care) to 14.3% (fatigue)	Demonstrates a broader range of symptomatic improvement with nicergoline. [5]
Global Improvement Rating (Odds Ratio)	3.33 (95% CI: 2.50 to 4.43)	-	Based on a meta-analysis of 921 patients.
Adverse Events (Odds Ratio)	1.51 (95% CI: 1.10 to 2.07)	-	Indicates a mildly increased risk of adverse events with nicergoline.

Alternatives to Ergot Derivatives

The primary pharmacological alternatives for cognitive impairment in the context of dementia are cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) and the NMDA receptor antagonist, memantine.

Alternative Drug Class	General Efficacy	Notes
Cholinesterase Inhibitors	Modest improvements in cognitive function, activities of daily living, and global assessment in mild to moderate Alzheimer's disease.	These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning.
Memantine	Used for moderate to severe Alzheimer's disease, showing modest benefits in cognition, daily function, and global status.	It works by modulating the activity of glutamate, another neurotransmitter.

Direct head-to-head clinical trials comparing **dihydroergotoxine** or nicergoline with cholinesterase inhibitors or memantine are limited. One double-blind, active-controlled study compared a single daily dose of 20 mg of nicergoline with 4.5 mg of co-dergocrine mesilate (**dihydroergotoxine**) over eight weeks in patients with multi-infarct dementia.^[6] Both treatments resulted in statistically significant improvements in most of the tested cognitive and thymopsychic functions, with the study concluding that 20 mg of nicergoline once daily showed the same overall efficacy as 4.5 mg of co-dergocrine mesilate.^[6]

Experimental Protocols

The assessment of cognitive enhancers in clinical trials relies on standardized and validated methodologies. Below are outlines of the key assessment protocols used in the evaluation of **dihydroergotoxine** and nicergoline.

Sandoz Clinical Assessment Geriatric (SCAG) Scale

The SCAG scale is a clinician-rated instrument designed to assess a wide range of symptoms associated with geriatric cognitive disorders. It consists of 18 items, each rated on a 7-point severity scale, plus an overall impression of the patient.

Methodology:

- Patient Interview: The clinician conducts a semi-structured interview with the patient to elicit information about their cognitive and behavioral symptoms.
- Caregiver Input: Information is also gathered from a reliable caregiver or family member who has regular contact with the patient.
- Symptom Rating: The clinician rates the severity of each of the 18 symptoms (e.g., confusion, mental alertness, memory, anxiety, depression) on a scale from 1 (not present) to 7 (severe).
- Global Assessment: The clinician provides an overall global impression of the patient's condition.
- Scoring: The scores for each item are summed to produce a total score, with higher scores indicating greater impairment.

Mini-Mental State Examination (MMSE)

The MMSE is a brief, quantitative measure of cognitive status in adults. It is used to screen for cognitive impairment, to estimate the severity of impairment, and to follow the course of cognitive changes over time.

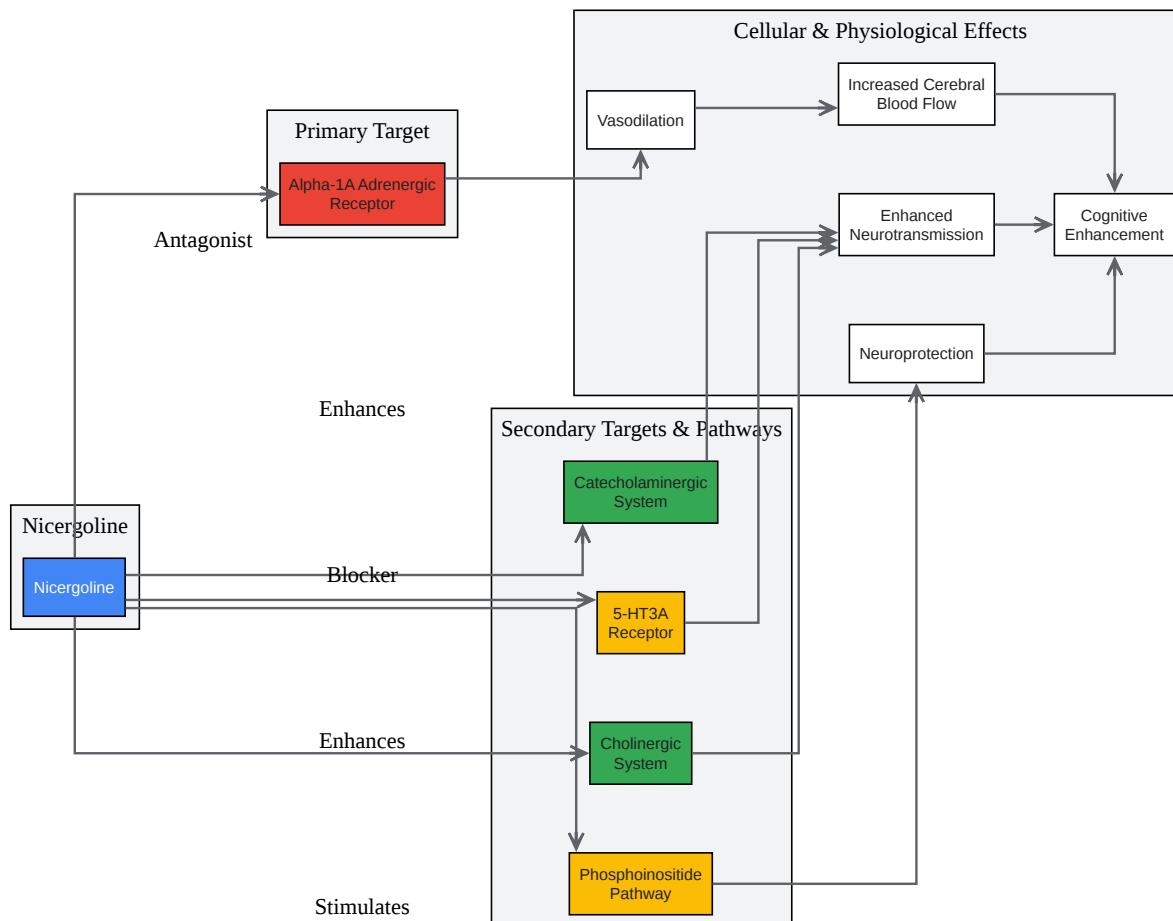
Methodology:

- Administration: The test is administered by a trained clinician and takes approximately 10 minutes.
- Cognitive Domains Assessed: The MMSE assesses several cognitive domains, including:
 - Orientation to time and place (10 points): Asking the patient the date, day of the week, season, year, and their current location.
 - Registration (3 points): Naming three unrelated objects and asking the patient to repeat them.
 - Attention and calculation (5 points): Asking the patient to subtract 7 from 100 serially, or to spell "world" backwards.

- Recall (3 points): Asking the patient to recall the three objects from the registration task.
- Language (9 points): Naming objects, repeating a phrase, following a three-stage command, reading and obeying a written command, writing a sentence, and copying a complex geometric figure.
- Scoring: The patient receives one point for each correct answer, with a maximum possible score of 30. A score of 24 or less is generally considered indicative of cognitive impairment.

Signaling Pathways and Mechanisms of Action

Dihydroergotoxine


The mechanism of action of **dihydroergotoxine** is complex and not fully elucidated. It is known to interact with multiple neurotransmitter systems in the central nervous system.^[7] It exhibits a dualistic action, acting as a partial agonist at dopaminergic (D1 and D2) and serotonergic receptors, and as an antagonist at alpha-adrenergic receptors.^{[2][7][8]} This mixed agonist/antagonist profile allows it to potentially compensate for neurotransmitter deficits while also preventing overstimulation of these systems.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: **Dihydroergotoxine**'s multi-receptor signaling cascade.

Nicergoline

Nicergoline's primary mechanism of action is as a potent and selective antagonist of alpha-1A adrenergic receptors.[9] This antagonism leads to vasodilation and an increase in arterial blood flow, particularly in the brain.[10] In addition to its vascular effects, nicergoline has been shown to enhance cholinergic and catecholaminergic neurotransmitter function, stimulate the phosphoinositide pathway, and exhibit neuroprotective properties.[9][10] A recent study also suggests that nicergoline can act as an open channel blocker of the 5-HT3A receptor, which may contribute to its cognitive-enhancing effects.[11]

[Click to download full resolution via product page](#)

Caption: Nicergoline's diverse mechanisms of action.

Conclusion

The French referral and subsequent European review of **dihydroergotoxine** and nicergoline have significantly impacted their clinical use, emphasizing the importance of a favorable risk-benefit profile for any therapeutic agent. While both drugs have demonstrated some efficacy in treating cognitive impairment in certain patient populations, the concerns regarding serious adverse effects have led to restrictions on their indications. For researchers and drug development professionals, the story of these ergot derivatives serves as a crucial case study in pharmacovigilance and the evolving standards of evidence required for drug approval and continued marketing. Future research in the field of cognitive enhancement will undoubtedly build upon these lessons, focusing on developing novel therapies with more robust efficacy and improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ergot derivatives - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Nicergoline in mild to moderate dementia. A multicenter, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Therapy of organic brain syndrome with nicergoline given once a day] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydergine: interaction with the neurotransmitter systems in the central nervous system. | Semantic Scholar [semanticscholar.org]
- 8. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic review and meta-analysis assessing adverse event profile and tolerability of nicergoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Nicergoline from Ergot Fungus in Blocking Human 5-HT3A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [France's Referral on Ergot Derivatives: A Comparative Guide to Dihydroergotoxine and Nicergoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079615#france-s-referral-on-ergot-derivatives-including-dihydroergotoxine-and-nicergoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com